molecular formula C17H21N3O3S B4421932 2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide

2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide

Cat. No. B4421932
M. Wt: 347.4 g/mol
InChI Key: ZKHSNMUBEKSUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide, commonly known as MS-275, is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. MS-275 has been extensively studied for its potential application in cancer treatment, as well as in other fields of research.

Mechanism of Action

MS-275 works by inhibiting the activity of 2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide, which leads to the accumulation of acetylated histones and the activation of gene transcription. This can result in the induction of apoptosis in cancer cells, as well as the inhibition of tumor growth and metastasis. MS-275 has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and physiological effects:
MS-275 has been shown to have a number of biochemical and physiological effects. In addition to its effects on gene transcription and apoptosis, it has been shown to inhibit angiogenesis (the formation of new blood vessels), as well as modulate the immune response. MS-275 has also been shown to have effects on neurotransmitter release and uptake, which may contribute to its potential application in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MS-275 has a number of advantages for use in lab experiments. It is a highly potent and selective inhibitor of 2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide, which makes it a valuable tool for studying the role of this compound in various biological processes. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for lab experiments. However, MS-275 does have some limitations, including its potential toxicity and the need for careful dosing in animal models.

Future Directions

There are a number of potential future directions for research on MS-275. One area of interest is the development of more selective HDAC inhibitors, which may have fewer side effects and greater therapeutic potential. Another area of interest is the combination of MS-275 with other drugs or therapies, which may enhance its efficacy in cancer treatment or neurodegenerative disease. Finally, there is interest in the development of MS-275 derivatives with improved pharmacokinetic properties, which may enhance its bioavailability and therapeutic potential.

Scientific Research Applications

MS-275 has been extensively studied for its potential application in cancer treatment, particularly in the treatment of solid tumors and hematological malignancies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth and metastasis. MS-275 has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-24(22,23)20-11-9-19(10-12-20)13-17(21)18-16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHSNMUBEKSUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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